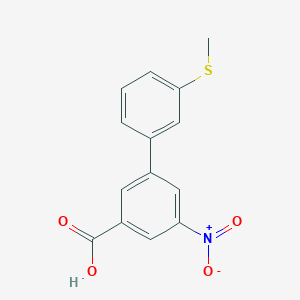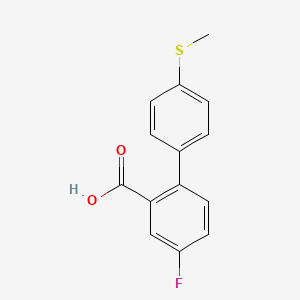
6-Chloro-2-(4-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(4-methylthiophenyl)benzoic acid, commonly known as 6-CMTB, is a synthetic organic compound that belongs to the class of benzoic acid derivatives. It is a white, crystalline solid with a melting point of 113-114 °C and a boiling point of 269-270 °C. 6-CMTB is used in a variety of scientific research applications, including biochemical and physiological experiments.
科学的研究の応用
6-CMTB has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination complexes. 6-CMTB is also used in the synthesis of novel compounds, such as heterocyclic compounds and drugs. Additionally, 6-CMTB has been used in a variety of biochemical and physiological experiments, such as the study of enzyme activity, protein-protein interactions, and cell signaling pathways.
作用機序
6-CMTB acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). 6-CMTB binds to the active site of these enzymes and inhibits their activity. Additionally, 6-CMTB has been shown to interact with several other proteins, such as G-protein coupled receptors, transcription factors, and histone deacetylases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMTB depend on the enzyme or protein that it interacts with. For example, 6-CMTB has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. Inhibition of COX-2 activity has been linked to anti-inflammatory and analgesic effects. 6-CMTB has also been shown to inhibit the activity of LOX, which is involved in the production of leukotrienes. Inhibition of LOX activity has been linked to anti-inflammatory and anti-allergic effects. Additionally, 6-CMTB has been shown to inhibit the activity of XO, which is involved in the production of reactive oxygen species. Inhibition of XO activity has been linked to anti-oxidant effects.
実験室実験の利点と制限
The main advantage of using 6-CMTB in lab experiments is its high purity. 6-CMTB is available in a 95% purity grade, which is suitable for most laboratory applications. Additionally, 6-CMTB is relatively inexpensive and easy to synthesize. However, there are some limitations to using 6-CMTB in lab experiments. For example, 6-CMTB is a relatively unstable compound and can degrade over time. Additionally, 6-CMTB can interfere with some biochemical and physiological experiments, such as enzyme activity assays.
将来の方向性
The future of 6-CMTB research is promising. There are many potential applications for 6-CMTB in drug discovery, such as the development of novel anti-inflammatory, anti-allergic, and anti-oxidant drugs. Additionally, 6-CMTB could be used to develop novel compounds for use in biochemical and physiological experiments, such as enzyme activity assays and protein-protein interactions. 6-CMTB could also be used to study cell signaling pathways, as well as to investigate the effects of various environmental factors on biochemical and physiological processes. Finally, 6-CMTB could be used to develop new materials, such as polymers and coordination complexes.
合成法
6-CMTB can be synthesized through a multi-step process, beginning with a Grignard reaction of 4-methylthiophenol with chloroform. This reaction yields 4-chloro-2-(4-methylthiophenyl)benzene, which is then reacted with sodium hydroxide and formaldehyde to form 6-chloro-2-(4-methylthiophenyl)benzoic acid. This method yields 6-CMTB with 95% purity.
特性
IUPAC Name |
2-chloro-6-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWJIUGPMCWBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














